2-Octyloxy-nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyloxy-nicotinonitrile is an organic compound with the molecular formula C14H20N2O It consists of a nicotinonitrile core with an octyloxy group attached to the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyloxy-nicotinonitrile can be achieved through a multi-step process. One common method involves the reaction of 2-chloronicotinonitrile with octanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with the octyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Octyloxy-nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-Octyloxy-nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Octyloxy-nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Methoxy-nicotinonitrile
- 2-Ethoxy-nicotinonitrile
- 2-Butoxy-nicotinonitrile
Comparison: 2-Octyloxy-nicotinonitrile is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications where longer alkyl chains are advantageous.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-octoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C14H20N2O/c1-2-3-4-5-6-7-11-17-14-13(12-15)9-8-10-16-14/h8-10H,2-7,11H2,1H3 |
InChI Key |
YWFXEPRENSIDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=CC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.